molecular formula C6H3ClF3N3O3 B15329869 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No.: B15329869
M. Wt: 257.55 g/mol
InChI Key: FLVQMQHFJKQKPB-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H3ClF3N3O3 and a molecular weight of 257.55 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, nitro, and trifluoroethoxy groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base, followed by nitration. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the nitration step is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C6H3ClF3N3O3

Molecular Weight

257.55 g/mol

IUPAC Name

2-chloro-5-nitro-4-(2,2,2-trifluoroethoxy)pyrimidine

InChI

InChI=1S/C6H3ClF3N3O3/c7-5-11-1-3(13(14)15)4(12-5)16-2-6(8,9)10/h1H,2H2

InChI Key

FLVQMQHFJKQKPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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